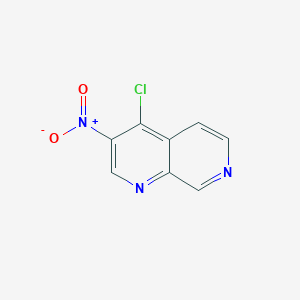

4-Chloro-3-nitro-1,7-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClN3O2 |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

4-chloro-3-nitro-1,7-naphthyridine |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-5-1-2-10-3-6(5)11-4-7(8)12(13)14/h1-4H |

InChI Key |

BEKUBPFTEJTRGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 3 Nitro 1,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Positionresearchgate.netnih.govmasterorganicchemistry.com

The presence of a nitro group at the C-3 position, ortho to the chlorine atom at C-4, renders the C-4 carbon atom highly electrophilic. This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility. researchgate.netmasterorganicchemistry.com The SNAr mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. masterorganicchemistry.comresearchgate.net

Reactivity with Nitrogen-Centred Nucleophiles (Amines, Hydrazines)

4-Chloro-3-nitro-1,7-naphthyridine readily reacts with a variety of nitrogen-centered nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648). These reactions typically proceed under mild conditions, often requiring just heating with the amine, to yield the corresponding 4-amino-3-nitro-1,7-naphthyridine derivatives. youtube.comnih.gov For instance, reactions with substituted piperazines have been shown to selectively displace the chlorine atom at the C-1 position in related 1,3-dichloro-2,7-naphthyridine systems, highlighting the high reactivity of halogenated naphthyridine rings towards amine nucleophiles. researchgate.net The reaction with hydrazine is also efficient, leading to the formation of 4-hydrazinyl-3-nitro-1,7-naphthyridine, a versatile intermediate for further functionalization. researchgate.net

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Primary/Secondary Amines (e.g., Piperazine) | 4-(substituted-amino)-3-nitro-1,7-naphthyridines | Heating in a suitable solvent (e.g., ethanol) |

| Hydrazine | 4-Hydrazinyl-3-nitro-1,7-naphthyridine | Reaction in a polar solvent like methanol (B129727) or DMSO |

Reactivity with Oxygen-Centred Nucleophiles (Alcohols, Phenols)

The displacement of the C-4 chlorine by oxygen-centered nucleophiles, such as alcohols and phenols, is another important transformation. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the corresponding alkoxide or phenoxide. The resulting nucleophile then attacks the C-4 position to afford 4-alkoxy- or 4-aryloxy-3-nitro-1,7-naphthyridine derivatives. For example, reactions of similar activated chloro-aromatics with phenols in the presence of a base like cesium carbonate in DMF have been reported to yield the corresponding ether products. beilstein-journals.org

Reactivity with Sulfur-Centred Nucleophiles (Thiols)

Sulfur-centered nucleophiles, such as thiols, are also effective in displacing the chlorine atom in this compound. These reactions, often performed in the presence of a base to generate the thiolate anion, lead to the formation of 4-(alkylthio)- or 4-(arylthio)-3-nitro-1,7-naphthyridines. The high nucleophilicity of thiolates makes these substitutions generally efficient. In related systems, the reaction of chloro-naphthyridines with reagents like 2-mercaptoethanol (B42355) proceeds smoothly to give the corresponding thioether. nih.gov

Mechanistic Studies of SNAr Pathways and Leaving Group Effects

The mechanism of SNAr reactions on electron-deficient aromatic rings like this compound is well-established. masterorganicchemistry.com The reaction proceeds through a stepwise addition-elimination pathway. The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net The electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. researchgate.netmasterorganicchemistry.com

Reduction Reactions of the Nitro Groupscispace.com

The nitro group in this compound can be selectively reduced to an amino group, providing a pathway to 3-amino-1,7-naphthyridine derivatives. This transformation is synthetically valuable as it introduces a versatile amino functionality that can be further modified.

Selective Reduction to Amino Derivatives

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a halogen, is a common challenge in organic synthesis. scispace.comniscpr.res.in Various reagents have been developed to achieve this chemoselectivity. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method, but can sometimes lead to dehalogenation. commonorganicchemistry.com Alternative methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are often employed to preserve the halogen substituent. commonorganicchemistry.com For instance, SnCl₂ is known for its mildness and ability to reduce nitro groups to amines in the presence of other sensitive groups. commonorganicchemistry.com Another effective system involves using hydrazine hydrate (B1144303) in the presence of a metal catalyst like zinc or magnesium, which can selectively reduce nitro groups at room temperature. niscpr.res.inresearchgate.net The resulting compound, 4-chloro-3-amino-1,7-naphthyridine, is a key precursor for building more complex molecular architectures. researchgate.net

| Reagent/System | Product | Key Features |

|---|---|---|

| SnCl₂ / HCl | 4-Chloro-3-amino-1,7-naphthyridine | Mild conditions, chemoselective for the nitro group. commonorganicchemistry.com |

| Fe / Acid (e.g., Acetic Acid) | 4-Chloro-3-amino-1,7-naphthyridine | Mild and chemoselective reduction. commonorganicchemistry.com |

| Hydrazine Hydrate / Zn or Mg | 4-Chloro-3-amino-1,7-naphthyridine | Selective reduction at room temperature, avoids expensive catalysts. niscpr.res.in |

| Catalytic Hydrogenation (e.g., H₂/Raney Nickel) | 4-Chloro-3-amino-1,7-naphthyridine | Effective, but may require careful control to avoid dehalogenation. commonorganicchemistry.com |

Partial Reductions and Formation of Intermediate Species

The selective reduction of the nitro group in this compound offers a pathway to various functionalized derivatives. While complete reduction to the corresponding amine is a common transformation, partial reduction can lead to the formation of valuable intermediate species such as nitroso and hydroxylamino derivatives. The choice of reducing agent and the careful control of reaction conditions are paramount to achieving this selectivity.

Common reagents employed for the selective reduction of aromatic nitro compounds include mild reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation under controlled conditions. For instance, the reduction of a nitro group can proceed stepwise, first to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH), before final conversion to the amino group (-NH2). The isolation of these intermediates can be challenging due to their reactivity but is crucial for accessing a broader range of substituted 1,7-naphthyridines. The electron-deficient nature of the 1,7-naphthyridine (B1217170) ring, further accentuated by the chloro and nitro substituents, can influence the reduction potential of the nitro group and the stability of the intermediates.

Electrophilic Aromatic Substitution on the 1,7-Naphthyridine Core

Electrophilic aromatic substitution (EAS) on the this compound molecule is a challenging transformation. The 1,7-naphthyridine nucleus is inherently electron-deficient, making it less susceptible to attack by electrophiles compared to benzene. This deactivation is significantly intensified by the presence of two strong electron-withdrawing groups: the nitro group at the 3-position and the chloro group at the 4-position.

In EAS reactions, the incoming electrophile is directed by the existing substituents on the aromatic ring. The nitro group is a powerful deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director. In the case of this compound, the directing effects of these two groups are in opposition, and the strong deactivating nature of the ring system as a whole makes electrophilic substitution highly unfavorable. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would require harsh conditions, and the yields are expected to be low, with a potential mixture of products depending on the relative directing power of the substituents and the specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

The chlorine atom at the 4-position of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the synthesis of complex organic molecules and have been widely applied to functionalize heterocyclic scaffolds.

The general scheme for these reactions involves the coupling of the chloro-substituted naphthyridine with an organometallic reagent in the presence of a palladium catalyst and a base.

Suzuki Coupling: This reaction pairs the chloro-naphthyridine with a boronic acid or ester. Stille Coupling: This reaction involves the use of an organostannane reagent. organic-chemistry.orglibretexts.orgwikipedia.orgSonogashira Coupling: This reaction couples the chloro-naphthyridine with a terminal alkyne. nih.govwikipedia.org

The success of these couplings depends on several factors, including the choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the this compound substrate can facilitate the oxidative addition step in the catalytic cycle.

Below are representative data tables outlining typical conditions for these cross-coupling reactions on related chloro-substituted nitrogen heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki Coupling of Chloro-Heterocycles

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloro-3-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 4-Chloroquinoline | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 78 |

Table 2: Representative Conditions for Stille Coupling of Chloro-Heterocycles

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloro-3-nitropyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 75 |

| 2 | 2-Chloropyrazine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 80 | 88 |

| 3 | 4-Chloro-1,8-naphthyridine | Trimethyl(phenylethynyl)stannane | AsPh₃ (10) | - | - | Dioxane | 100 | 65 |

Table 3: Representative Conditions for Sonogashira Coupling of Chloro-Heterocycles

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloro-3-nitropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 90 |

| 2 | 2-Chloroquinoxaline | 1-Heptyne | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 100 | 82 |

| 3 | 4-Chloro-1,5-naphthyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 90 | 79 |

C-Cl Bond Activation and Coupling Efficiency

The activation of the C-Cl bond at the 4-position of the 1,7-naphthyridine ring is a critical step in palladium-catalyzed cross-coupling reactions. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides in these transformations. However, the electronic properties of the this compound substrate can enhance its reactivity.

Despite this electronic activation, steric hindrance from the peri-hydrogen at the 5-position could potentially impede the approach of the bulky palladium catalyst to the C-Cl bond. Therefore, the choice of a suitable ligand for the palladium catalyst is crucial. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition of aryl chlorides by stabilizing the resulting palladium(II) complex. The efficiency of the coupling can be further influenced by the specific reaction conditions, including the nature of the base and the solvent, which can affect the solubility of the reactants and the stability of the catalytic species.

Thermal and Photochemical Transformations of this compound

Photochemically, nitroaromatic compounds are known to undergo a variety of reactions upon irradiation with UV light. These can include photoreduction of the nitro group, intramolecular rearrangements, and photosubstitution reactions. For instance, irradiation of related nitroquinoline derivatives has been shown to lead to the formation of oxazoles through a rearrangement pathway. The photolysis of this compound could potentially lead to the cleavage of the C-Cl or C-NO₂ bond, or rearrangement of the nitro group to a nitrite, which could then undergo further reactions. The specific outcome of such photochemical transformations would depend on the wavelength of light used, the solvent, and the presence of other reactive species.

Ring-Opening and Rearrangement Pathways

The 1,7-naphthyridine ring system, particularly when activated by electron-withdrawing groups, can be susceptible to ring-opening and rearrangement reactions under certain conditions. One notable rearrangement applicable to such systems is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction involves the attack of a nucleophile from a side chain onto an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. In the context of this compound, a suitably positioned nucleophile in a substituent at the 4-position (after displacement of the chloride) could potentially attack one of the carbons of the naphthyridine ring, leading to a rearranged product. The strong activation provided by the nitro group would facilitate such a process.

Ring-opening reactions of the 1,7-naphthyridine core are less common but could potentially be induced under harsh reaction conditions, such as strong acidic or basic media at elevated temperatures, or through oxidative cleavage. The presence of the electron-deficient pyridine (B92270) rings and the activating substituents could render the system susceptible to nucleophilic attack that might ultimately lead to the cleavage of one of the rings. The specific pathways for such reactions would be highly dependent on the nature of the reagents and the reaction conditions employed.

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 3 Nitro 1,7 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for the structural assignment of 4-Chloro-3-nitro-1,7-naphthyridine.

¹H NMR: This technique would identify the number of distinct proton environments in the molecule. The chemical shifts (δ) of the aromatic protons on the naphthyridine core would be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the positions of the nitrogen atoms. The coupling constants (J) between adjacent protons would reveal their connectivity.

¹³C NMR: This spectrum would show the number of unique carbon atoms. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to or near the electronegative chlorine, nitro, and nitrogen atoms appearing at characteristic downfield positions.

A hypothetical data table for such findings would look as follows:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| C6-H | Data not available | Data not available |

| C8-H | Data not available | Data not available |

| C3 | No attached proton | Data not available |

| C4 | No attached proton | Data not available |

| C4a | No attached proton | Data not available |

| C8a | No attached proton | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would definitively establish which protons are spin-coupled, confirming the proton-proton connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the confident assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary (non-protonated) carbons and for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This would be valuable for confirming the spatial arrangement of substituents and for conformational analysis.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

A representative data table from such an analysis would include:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. Tandem mass spectrometry (MS/MS) experiments could also be performed to study the fragmentation pathways of the molecule, providing further structural insights by identifying characteristic neutral losses or fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Both FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint."

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique would show characteristic absorption bands for the functional groups present. Key expected vibrations would include the asymmetric and symmetric stretching of the nitro group (NO₂), C-Cl stretching, and various C=C and C=N stretching modes of the aromatic naphthyridine core.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. Often, symmetric vibrations and non-polar bonds provide stronger signals in Raman spectra compared to FT-IR.

A summary of expected vibrational bands would be presented as follows:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | Data not available |

| NO₂ Symmetric Stretch | Data not available |

| C=N/C=C Aromatic Stretch | Data not available |

| C-Cl Stretch | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the conjugated aromatic system. The position and intensity of these absorptions are influenced by the extent of conjugation and the nature of the substituents, offering insight into the electronic structure of the molecule.

Computational and Theoretical Investigations of 4 Chloro 3 Nitro 1,7 Naphthyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and molecular geometry of compounds like 4-chloro-3-nitro-1,7-naphthyridine. These methods solve the Schrödinger equation, or its density-based equivalent, to predict a molecule's properties from first principles.

DFT methods, such as B3LYP, are often employed with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate harmonic vibrational frequencies. researchgate.net This process yields a stable, three-dimensional arrangement of atoms in the molecule. For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise structural model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group and the chloro substituent on the naphthyridine core would be expected to influence the energies of these orbitals significantly. FMO analysis helps in predicting how the molecule will interact with other chemical species. imperial.ac.uk

Table 1: Illustrative Frontier Molecular Orbital Data for a Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Electrostatic Potential (ESP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the naphthyridine rings and the oxygen atoms of the nitro group, indicating their nucleophilic character. Positive potential might be expected around the hydrogen atoms and near the carbon atom attached to the chlorine, suggesting sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netaiu.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate stabilization energies (E(2)). researchgate.net These energies reveal the strength of intramolecular interactions, such as hyperconjugation.

In this compound, NBO analysis would identify the key donor-acceptor interactions. For instance, it could quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the aromatic system. This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more refined view of the electron distribution than simpler population analyses. researchgate.netresearchgate.net

Table 2: Illustrative NBO Analysis Data (Stabilization Energy E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N5 | π* (C4-C4a) | 15.2 |

| LP (1) O1 | π* (N3-C3) | 25.8 |

| π (C2-C3) | π* (C4-C4a) | 20.5 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound. Atom numbering is hypothetical.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. For a relatively rigid molecule like this compound, the conformational landscape might be simple. However, even slight rotations around single bonds, such as the C-N bond of the nitro group, can lead to different conformers with varying energies.

By systematically rotating specific dihedral angles and calculating the energy at each step, an energy landscape can be constructed. This map reveals the global minimum energy conformation (the most stable structure) and any local minima (other stable conformers), as well as the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical calculations are powerful tools for investigating potential reaction mechanisms. For this compound, this could involve studying its synthesis or its reactivity with other molecules. By modeling the reactants, products, and potential intermediates, and by locating the transition state structures that connect them, the entire reaction pathway can be mapped out.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods can thus be used to predict the feasibility of different reaction pathways and to understand the electronic changes that occur during a chemical transformation.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent, providing a more realistic representation of its behavior in a chemical reaction or a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, QSAR studies are pivotal in predicting their potential biological activities, such as kinase inhibition or antimicrobial effects, and in guiding the synthesis of new derivatives with enhanced potency and selectivity. nih.govbenthamdirect.com This section will delve into the theoretical framework of a QSAR study for this specific scaffold.

A typical QSAR model is expressed by the equation:

Activity = f(Molecular Descriptors) + error

The development of a robust QSAR model involves several key steps: the careful selection of a dataset of compounds, the calculation of a wide array of molecular descriptors, the use of statistical methods to select the most relevant descriptors and build the model, and rigorous validation to ensure its predictive power. mdpi.comnih.gov

Detailed Research Findings

While specific QSAR models for this compound are not extensively published, we can extrapolate the theoretical aspects based on studies of structurally related compounds, such as nitroaromatics, pyridine (B92270) derivatives, and other heterocyclic kinase inhibitors. nih.govnih.govnih.gov

Molecular Descriptors:

The biological activity of this compound would be influenced by a combination of electronic, steric, and hydrophobic properties. A QSAR study would therefore involve the calculation of various classes of molecular descriptors:

1D and 2D Descriptors: These are the simplest descriptors and include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular branching and connectivity. nih.gov

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For a nitroaromatic compound like this compound, these are particularly important. Key descriptors include:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value is often associated with increased mutagenicity and reactivity of nitroaromatic compounds. nih.gov

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of the molecule.

Dipole Moment: This can influence how the molecule interacts with the polar environment of a biological target. nih.gov

Atomic Charges: The partial charges on the nitro group's nitrogen and oxygen atoms, as well as the carbon atom attached to the nitro group, can be critical for interactions with biological macromolecules. nih.gov

3D Descriptors: These descriptors account for the three-dimensional arrangement of the atoms in space. They include steric parameters (e.g., molecular volume, surface area) and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov For instance, the spatial arrangement of the chloro and nitro substituents on the 1,7-naphthyridine (B1217170) core would be crucial for its binding to a target protein.

Model Development and Validation:

To build a QSAR model, a dataset of 1,7-naphthyridine derivatives with their corresponding biological activities (e.g., IC₅₀ values for enzyme inhibition) would be required. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. tsijournals.com

Various statistical and machine learning methods can be employed to develop the QSAR model:

Multiple Linear Regression (MLR): This method generates a simple linear equation correlating the biological activity with a few significant descriptors. tsijournals.com

Partial Least Squares (PLS): A robust method suitable for handling datasets with a large number of correlated descriptors. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. rsc.orgbrieflands.comfrontiersin.org

The quality and predictive power of the developed QSAR model are assessed using several statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). rsc.orgfrontiersin.org External validation using the test set is crucial to ensure the model's ability to predict the activity of new, untested compounds. tsijournals.com

The insights gained from such a QSAR model would be instrumental in the rational design of novel this compound derivatives with potentially improved therapeutic properties.

Data Tables

Below are interactive tables showcasing hypothetical data that would be relevant in a QSAR study of this compound and its analogs.

Table 1: Hypothetical Molecular Descriptors for a Series of 1,7-Naphthyridine Analogs

This table illustrates the types of descriptors that would be calculated for different hypothetical analogs of this compound.

| Compound | R1-substituent | R2-substituent | LogP | ELUMO (eV) | Molecular Weight ( g/mol ) |

| This compound | -Cl | -NO₂ | 2.5 | -3.2 | 223.59 |

| Analog 1 | -F | -NO₂ | 2.2 | -3.1 | 207.13 |

| Analog 2 | -Cl | -NH₂ | 2.0 | -1.5 | 193.62 |

| Analog 3 | -OCH₃ | -NO₂ | 2.1 | -3.0 | 219.18 |

| Analog 4 | -Cl | -CN | 2.8 | -2.8 | 202.60 |

Table 2: Example of a QSAR Model Equation and its Statistical Validation

This table presents a hypothetical QSAR model equation and the statistical parameters used to validate its performance.

| Parameter | Value/Equation |

| QSAR Equation | pIC₅₀ = 0.5LogP - 0.8ELUMO + 0.01*Molecular Weight + 2.5 |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| RMSE (Root Mean Square Error) | 0.30 |

| External R² (Test Set) | 0.82 |

Molecular Interactions and Mechanistic Pathways of Naphthyridine Derivatives

Exploration of Molecular Recognition Principles

The arrangement of nitrogen atoms within the fused pyridine (B92270) rings of the naphthyridine core imparts a distinct electronic landscape, making it an excellent candidate for molecular recognition. These nitrogen atoms, acting as hydrogen bond acceptors, alongside the potential for various substituents to act as hydrogen bond donors, allow for the formation of specific and stable host-guest complexes.

Research into naphthyridine derivatives has demonstrated their capacity to act as effective receptors for biologically relevant molecules. For instance, certain naphthyridine derivatives have been shown to be potent binders of (+)-biotin methyl ester. nih.govmdpi.com This interaction is primarily driven by hydrogen bonding, where the naphthyridine scaffold provides a pre-organized binding site. nih.govmdpi.com The strength of these interactions can be quantified by association constants (Kb), which are determined through techniques like 1H-NMR titrations. mdpi.com Studies have revealed that the strategic placement of amide groups on the naphthyridine framework can enhance its hydrogen bond donating strength, leading to significantly higher association constants with guest molecules. mdpi.com The dual ability of amide-substituted naphthyridines to interact with both electron-deficient and electron-rich centers underscores their versatility in molecular recognition. mdpi.com

The selectivity of these interactions is also a key aspect. The trend in binding affinity for different guests highlights the nuanced recognition capabilities of the naphthyridine core, with selectivity observed for molecules with specific functional groups. mdpi.com This selective binding is crucial for their potential applications in sensing and separation technologies.

Naphthyridine Scaffolds as Ligands for Metal Complexes

The nitrogen atoms within the naphthyridine ring system are excellent coordination sites for metal ions, making these scaffolds valuable ligands in coordination chemistry. The resulting metal complexes exhibit a wide range of structural and electronic properties, leading to applications in catalysis and materials science.

Coordination Chemistry and Ligand Design Principles

The design of naphthyridine-based ligands allows for the synthesis of intricate metal complexes with controlled geometries and reactivities. By modifying the substituents on the naphthyridine core, chemists can fine-tune the steric and electronic properties of the ligand, thereby influencing the coordination environment of the metal center. rsc.orgacs.org For example, the use of dinucleating 1,8-naphthyridine (B1210474) ligands has enabled the preparation of bimetallic complexes that can mimic the active sites of metalloenzymes. acs.org

These ligands can enforce specific geometries, such as pseudo-octahedral, around the metal centers and can accommodate various bridging ligands like chloro, hydroxo, and aqua groups, leading to "diamond" shaped configurations. rsc.org The design of these ligands can also leave open coordination sites on the metal centers, which is of particular interest for catalytic applications. rsc.org Furthermore, the development of unsymmetrical naphthyridine ligands with different donor side-arms allows for the selective synthesis of heterobimetallic complexes. acs.org

Role of Nitrogen Atoms in Chelation

The chelation of metal ions by naphthyridine ligands is fundamentally dictated by the position and availability of the nitrogen lone pairs. The two nitrogen atoms can act as a bidentate chelating ligand, forming a stable ring with the metal ion. The specific isomer of naphthyridine (e.g., 1,5-, 1,6-, 1,7-, 1,8-) will determine the bite angle and the geometry of the resulting complex. For instance, 1,8-naphthyridine derivatives are particularly effective in bringing two metal centers into close proximity, facilitating bimetallic catalysis. acs.org

The coordination can lead to the formation of various structures, from simple mononuclear complexes to complex polynuclear assemblies like 2D-planar (4,4) frameworks and helicoidal chains. rsc.org The nature of the metal ion and the counter-anion also plays a crucial role in determining the final architecture of the metal-naphthyridine complex. rsc.org

Mechanistic Studies of Biological Activities (Focus on Molecular Targets and Inhibition Mechanisms)

Naphthyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Mechanistic studies have begun to elucidate the molecular targets and pathways through which these compounds exert their effects.

Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., DNA gyrase, protein kinases)

A significant mechanism of action for many biologically active naphthyridine derivatives is the inhibition of key enzymes. For example, some naphthyridine compounds have shown potent inhibitory activity against enzymes like DNA gyrase, which is crucial for bacterial DNA replication. This inhibition is often the basis for their antibacterial effects.

In the context of anticancer activity, naphthyridine derivatives have been investigated as inhibitors of protein kinases, enzymes that play a central role in cell signaling and proliferation. By binding to the active site of these kinases, they can block downstream signaling pathways that are often dysregulated in cancer cells.

Furthermore, studies on pyrazolo-naphthyridine derivatives have demonstrated their proapoptotic potential in cancer cells. nih.gov Mechanistic investigations revealed that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov This is confirmed by a decrease in the mitochondrial membrane potential and the activation of caspases-9 and -3/7. nih.gov The interaction of these compounds with DNA, often through intercalation due to their planar structure, can also contribute to their cytotoxic effects. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., adenosine (B11128) receptors, EGFR)

Beyond enzyme inhibition, naphthyridine derivatives can also exert their biological effects by interacting with cellular receptors. For instance, certain derivatives have been explored as ligands for adenosine receptors, which are involved in various physiological processes. The binding of these compounds to such receptors can modulate their activity, leading to therapeutic effects.

In the realm of cancer therapy, the epidermal growth factor receptor (EGFR) is a well-established target. Naphthyridine-based compounds have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and suppressing tumor growth. The specific interactions between the naphthyridine scaffold and the amino acid residues in the receptor's binding pocket are crucial for their potency and selectivity.

Intercalation Mechanisms with Nucleic Acids

While direct studies on the intercalation of 4-Chloro-3-nitro-1,7-naphthyridine with nucleic acids are not extensively documented, the potential for such interactions can be inferred from the behavior of structurally related compounds. Naphthyridines, being planar aromatic systems, are potential candidates for intercalation into the double helix of DNA. This process involves the insertion of the flat aromatic ring system between the base pairs of the nucleic acid.

Research on derivatives of 3-nitro-1,8-naphthalic acid has demonstrated their ability to bind to double-helical DNA through intercalation. nih.gov These compounds were found to unwind closed circular duplex DNA and increase the viscosity of sonicated rod-like DNA fragments, which are characteristic features of intercalating agents. nih.gov The unwinding angles for these molecules were determined to be around 11-12 degrees per bound drug molecule. nih.gov Similarly, studies on 1-nitro-9-aminoacridine (B1201617) derivatives, which are also planar aromatic compounds, have shown that their biological activity is linked to their ability to cross-link DNA, a process that is preceded by intercalation. nih.gov The position of the nitro group in these acridine (B1665455) derivatives is crucial for their activity, with the 1-nitro isomers being active while the 2-, 3-, or 4-nitro isomers are not. nih.gov

For a naphthyridine derivative like this compound, the planar naphthyridine core would be the primary moiety for insertion between DNA base pairs. The presence of a nitro group, a strong electron-withdrawing group, can influence the electronic properties of the aromatic system and potentially enhance the stacking interactions with the DNA bases. Furthermore, the presence of a positively charged side chain, although not present in the parent compound, has been shown to be a critical factor for the intercalation of quinoline (B57606) and naphthalene (B1677914) derivatives. researchgate.net

The interaction can be further characterized by the following parameters:

| Interaction Parameter | Description | Relevance to this compound |

| Binding Affinity (Ka) | The equilibrium association constant for the binding of the ligand to DNA. | The presence of the nitro and chloro groups may influence the binding affinity, which would need to be determined experimentally. |

| Binding Site Size (n) | The number of base pairs occluded by one bound ligand molecule. | Expected to be in the range of 2-4 base pairs, similar to other intercalators. |

| DNA Unwinding Angle | The degree to which the DNA helix is unwound upon intercalation. | This would be a key parameter to quantify the extent of intercalation. |

| Thermodynamic Parameters | Enthalpy (ΔH) and entropy (ΔS) changes associated with binding, which provide insight into the driving forces of the interaction. | Calorimetric studies would be required to determine these parameters. |

Structure-Activity Relationship (SAR) Studies for Naphthyridine Derivatives (Theoretical and Design Aspects)

The biological activity of naphthyridine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that govern the molecule's efficacy and selectivity. drugdesign.org For this compound, the substituents on the naphthyridine core, namely the chloro and nitro groups, are expected to play a significant role in its molecular interactions.

In the context of anticancer activity, SAR studies on various naphthyridine derivatives have revealed several important insights. nih.gov For instance, in a series of cytotoxic naphthyridine derivatives, the presence of a C-1 NH group and a C-4 carbonyl group on the naphthyridine ring were found to be important for their activity against several human cancer cell lines. nih.gov While this compound does not possess these specific groups, this highlights the importance of the substitution pattern on the naphthyridine core.

The design of novel naphthyridine derivatives often involves modifying the substituents at various positions to optimize their biological activity. The introduction of different functional groups can affect the molecule's steric, electronic, and hydrophobic properties, which in turn influence its binding to a biological target. nih.gov

The following table summarizes the potential influence of the key structural features of this compound on its activity, based on general SAR principles for related heterocyclic compounds:

| Structural Feature | Position | Potential Influence on Activity |

| Naphthyridine Core | - | Provides the essential planar scaffold for potential intercalation with DNA or interaction with flat binding pockets in proteins. The positions of the nitrogen atoms (1 and 7) influence the molecule's hydrogen bonding capacity and overall electronic distribution. |

| Chloro Group | C4 | As a halogen, it can participate in halogen bonding and increases the lipophilicity of the molecule, potentially enhancing membrane permeability. Its electron-withdrawing nature also modulates the electronic properties of the aromatic ring. |

| Nitro Group | C3 | A strong electron-withdrawing group that significantly influences the electronic character of the naphthyridine ring. It can act as a hydrogen bond acceptor and may be crucial for specific interactions with a biological target. The position of the nitro group is often critical for activity, as seen in other nitroaromatic compounds. nih.gov |

In Silico Approaches to Predict and Model Molecular Interactions

In silico methods are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. nih.gov These approaches can provide valuable insights into the binding mode, affinity, and specificity of the molecule, thereby guiding the design of more potent and selective derivatives.

Common in silico approaches that could be applied to study this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. nih.gov For this compound, docking studies could be used to model its intercalation with DNA or its binding to the active site of an enzyme. The results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a set of naphthyridine derivatives, it would be possible to predict the activity of new, unsynthesized compounds, including variations of this compound. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular interactions over time. An MD simulation of this compound bound to its target would reveal the stability of the complex, the flexibility of the ligand and the receptor, and the role of solvent molecules in the interaction.

The application of these computational methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. researchgate.net

| In Silico Method | Application to this compound | Predicted Outcome |

| Molecular Docking | Modeling the interaction with potential protein targets or DNA. | Binding pose, binding affinity score, key interacting residues/bases. |

| 3D-QSAR (CoMFA/CoMSIA) | To be used with a series of related naphthyridine derivatives to understand the relationship between their 3D properties and biological activity. | Predictive model for activity, 3D contour maps indicating favorable/unfavorable structural modifications. |

| Molecular Dynamics Simulations | Simulating the behavior of the ligand-target complex over time. | Stability of the binding, conformational changes, role of water molecules. |

Derivatization and Functionalization Strategies for Expanded Chemical Space

Systematic Modification of the Nitro Group and Chlorine Atom

The primary avenues for modifying 4-chloro-3-nitro-1,7-naphthyridine involve targeting the reactive nitro and chloro substituents. These groups can be independently or sequentially transformed to introduce a wide array of functional groups, thereby significantly altering the electronic and steric properties of the parent molecule.

A common and highly useful transformation is the reduction of the nitro group to an amine. wikipedia.org This conversion is a critical step as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then be further functionalized. wikipedia.org This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. digitallibrary.co.in Other reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are also effective. wikipedia.org For instance, tin(II) chloride (SnCl2) offers a mild method for this reduction, often compatible with other reducible functional groups. digitallibrary.co.in The resulting 3-amino-4-chloro-1,7-naphthyridine is a key intermediate for further derivatization.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols. For example, reaction with various amines can lead to the synthesis of a library of 4-amino-1,7-naphthyridine derivatives. The reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines has been shown to result in the formation of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines. nih.gov

Introduction of Diverse Functional Groups at Other Naphthyridine Positions

Beyond the modification of the chloro and nitro groups, the 1,7-naphthyridine (B1217170) skeleton can be functionalized at other available positions, primarily C-2, C-5, C-6, and C-8, often through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. While specific examples starting directly from this compound are not extensively documented in the provided search results, the general applicability of these reactions to chloro-naphthyridine systems is well-established.

The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the chloro-naphthyridine with boronic acids or their esters. rsc.orgresearchgate.net This method is tolerant of a wide range of functional groups and has been used for the synthesis of various biaryl and heteroaryl-aryl compounds. rsc.org The choice of palladium catalyst and ligands is crucial for the success of these reactions. researchgate.net

The Sonogashira coupling provides a route to alkynyl-substituted naphthyridines by reacting the chloro derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org These alkynyl moieties can serve as handles for further transformations, including cyclization reactions or as part of a larger conjugated system.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the chloro-position. beilstein-journals.orgacs.orgresearchgate.net This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand.

While the primary focus is often on the pyridine (B92270) ring bearing the nitro and chloro groups, functionalization of the second pyridine ring at positions C-5, C-6, and C-8 can also be envisioned, potentially through metalation-based strategies or by starting from pre-functionalized precursors.

Synthesis of Polyfunctionalized 1,7-Naphthyridine Derivatives

The synthesis of polyfunctionalized 1,7-naphthyridine derivatives involves a combination of the strategies mentioned above. By strategically sequencing the modification of the nitro and chloro groups with the introduction of substituents at other positions, a diverse array of highly decorated 1,7-naphthyridine scaffolds can be accessed.

For instance, a synthetic sequence could begin with the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a different functional group at the 3-position. Subsequently, the chlorine at the 4-position could be displaced by a nucleophile or engaged in a cross-coupling reaction. Further functionalization at other positions of the naphthyridine ring would lead to a polyfunctionalized derivative.

A documented example in the related 2,7-naphthyridine (B1199556) series involves a Smiles rearrangement. Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, reaction with cyclic amines followed by treatment with 2-mercaptoethanol (B42355) and subsequent exposure to sodium hydroxide (B78521) in ethanol (B145695) led to the formation of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles. nih.gov This demonstrates the potential for complex rearrangements and functionalizations within the naphthyridine core.

Construction of Naphthyridine-Containing Hybrid Molecules

The 1,7-naphthyridine scaffold can be incorporated into larger, hybrid molecules by linking it to other chemical entities, such as other heterocyclic rings, peptides, or natural products. This approach aims to combine the properties of the individual components to create novel molecules with enhanced or entirely new functionalities.

The synthesis of such hybrid molecules often relies on the functional handles introduced through the derivatization strategies discussed earlier. For example, an amino group introduced at the 4-position can be acylated with a carboxylic acid-containing heterocycle. Similarly, a boronic acid or alkyne functionality installed via a cross-coupling reaction can be used as a reactive partner in subsequent bond-forming reactions to append another molecular fragment. The synthesis of fused 1,5-naphthyridines with various carbocyclic and heterocyclic rings has been reported, showcasing the versatility of the naphthyridine core in constructing complex systems. mdpi.com

Application of Click Chemistry and Other Modular Synthesis Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the modular assembly of complex molecules. tcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker between two molecular fragments. tcichemicals.com

To apply click chemistry to the this compound system, one of the reactive partners, either an azide (B81097) or an alkyne, needs to be installed on the naphthyridine core. This can be achieved, for example, by nucleophilic substitution of the chlorine atom with sodium azide to yield 4-azido-3-nitro-1,7-naphthyridine. This azide-functionalized naphthyridine can then be "clicked" with a variety of terminal alkynes to generate a library of 1,2,3-triazolyl-substituted 1,7-naphthyridine derivatives. Alternatively, an alkyne group can be introduced via a Sonogashira coupling, and the resulting alkynyl-naphthyridine can be reacted with various organic azides. This modular approach allows for the rapid generation of a diverse set of compounds from a common intermediate.

Applications of 4 Chloro 3 Nitro 1,7 Naphthyridine in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The utility of 4-chloro-3-nitro-1,7-naphthyridine as a key intermediate stems from the differential reactivity of its chloro and nitro substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the adjacent nitro group and the pyridinic nitrogen atoms. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, thereby serving as a linchpin in the assembly of more complex molecules.

The nitro group, in turn, can be readily reduced to an amino group. This transformation opens up a plethora of subsequent chemical modifications, such as diazotization followed by substitution, or acylation to form amides. The sequential or tandem manipulation of the chloro and nitro groups provides a powerful strategy for the regioselective synthesis of polysubstituted 1,7-naphthyridines.

A plausible synthetic strategy employing this compound as an intermediate could involve the initial displacement of the chloride with a nucleophile, followed by the reduction of the nitro group. The resulting amino-substituted 1,7-naphthyridine (B1217170) can then undergo further reactions to build molecular complexity. For instance, the newly formed amino group could be a handle for the construction of a new ring system.

Table 1: Potential Sequential Reactions of this compound

| Step | Reagent and Conditions | Transformation | Resulting Functional Group |

| 1 | R-NH₂, base, solvent (e.g., DMF), heat | Nucleophilic Aromatic Substitution | Secondary or tertiary amine at C4 |

| 2 | Fe/HCl or H₂, Pd/C | Nitro Group Reduction | Amino group at C3 |

| 3 | R'-COCl, base | Acylation | Amide at C3 |

| 4 | NaNO₂, HCl; then Nu⁻ | Sandmeyer or similar reaction | Various substituents at C3 |

Utilization as a Building Block for Heterocyclic Annulations

Heterocyclic annulation, the construction of a new ring onto an existing one, is a cornerstone of synthetic organic chemistry for accessing complex polycyclic systems. This compound is a prime candidate for such transformations. The presence of two reactive sites in a 1,2-relationship (the C3-nitro and C4-chloro groups) on the naphthyridine core allows for the formation of a new fused ring.

For example, reaction with a bifunctional nucleophile could lead to a one-pot annulation. A compound containing both an amine and a thiol, for instance, could potentially first displace the chloride via the thiol and then, after reduction of the nitro group, the resulting amine could cyclize onto an appropriate functional group introduced at the C4 position.

Another approach involves the initial transformation of the nitro group. Its reduction to an amine furnishes a 3-amino-4-chloro-1,7-naphthyridine. This ortho-amino-chloro arrangement is a well-established precursor for the synthesis of fused heterocyclic systems, such as triazoles, oxazoles, or thiazoles, by reaction with appropriate one-carbon or two-carbon building blocks.

Precursor for the Synthesis of Novel Polycyclic Aromatic Nitrogen Heterocycles

The 1,7-naphthyridine core is a structural motif found in various biologically active compounds and functional materials. The development of novel polycyclic aromatic nitrogen heterocycles (PANHs) containing the 1,7-naphthyridine unit is an active area of research. This compound can serve as a valuable starting material in this endeavor.

Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, the chlorine atom at the C4 position can be replaced with aryl, heteroaryl, or other carbon-based fragments. Subsequent intramolecular cyclization reactions, potentially after modification of the nitro group, can lead to the formation of extended, planar polycyclic systems. These novel PANHs are of interest for their potential applications in materials science, for example as organic light-emitting diodes (OLEDs) or organic semiconductors. nih.gov

Table 2: Potential Cross-Coupling Reactions for the Synthesis of Polycyclic Systems

| Reaction Name | Reagents | Bond Formed | Potential Application of Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C (Aryl) | Organic Electronics |

| Stille Coupling | Organostannane, Pd catalyst | C-C (Aryl/Vinyl) | Functional Materials |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | C-N | Medicinal Chemistry Scaffolds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C (Alkynyl) | Molecular Wires, Probes |

Design and Synthesis of Naphthyridine-Based Molecular Probes

Molecular probes are essential tools in chemical biology for the detection and visualization of biological molecules and processes. The naphthyridine scaffold is an attractive core for the development of fluorescent probes due to its rigid, planar structure which can lead to favorable photophysical properties.

This compound can be elaborated into fluorescent molecular probes. The chloro group provides a convenient attachment point for a recognition element (a group that specifically interacts with the target analyte) or a modulating group that can alter the photophysical properties of the naphthyridine core upon binding. The nitro group, being a strong electron-withdrawing group and a known fluorescence quencher, can be strategically employed in the design of "off-on" fluorescent probes. In such a design, the probe is initially non-fluorescent. Reduction of the nitro group by a specific biological analyte can "turn on" the fluorescence, providing a detectable signal.

For instance, a probe for detecting hypoxic conditions in cells could be designed. The nitro group would be reduced under low oxygen conditions, leading to a change in the fluorescence of the molecule. The synthesis of such a probe would involve the initial modification of the chloro group to append a fluorophore or a group that tunes the emission wavelength, while retaining the nitro group as the hypoxia-responsive trigger.

Future Research Directions and Unexplored Avenues in 1,7 Naphthyridine Chemistry

Development of Novel Synthetic Routes to Substituted Naphthyridines

While classical methods for naphthyridine synthesis exist, the demand for more efficient, sustainable, and diverse synthetic pathways remains high. Future research should focus on developing novel strategies to access functionalized 1,7-naphthyridines.

Modern Cyclization Strategies: Traditional methods like the Skraup or Gould-Jacobs reactions often require harsh conditions. nih.gov Research into transition-metal-catalyzed or photocatalyzed cyclization reactions could provide milder and more regioselective routes to the 1,7-naphthyridine (B1217170) core. A patented method for synthesizing 1,7-naphthyridine derivatives involves the cyclization of a compound derived from 2-chloro-3-aminopyridine with an acrylate (B77674) compound under the influence of a Lewis acid. google.com Further exploration of different starting materials and catalysts in similar reactions could expand the scope and utility of this approach.

Post-Cyclization Functionalization: Developing methods for the late-stage functionalization of the pre-formed 1,7-naphthyridine ring is a critical avenue. For instance, a one-pot ditriflation and regioselective substitution method has been successfully applied to 1,6-naphthyridines, allowing for rapid diversification. acs.org Applying similar methodologies to 4-chloro-3-nitro-1,7-naphthyridine could enable the selective introduction of various functional groups at different positions, creating a library of novel compounds.

Eco-Friendly Methodologies: The use of microwave-assisted synthesis has been shown to produce high yields of 4-hydroxy- researchgate.netchemicalbook.comnaphthyridine-3-carbonitriles efficiently. researchgate.net Investigating microwave-assisted or flow-chemistry-based syntheses for 1,7-naphthyridine derivatives could lead to more environmentally benign and scalable production methods.

Exploration of Less-Common Reactivity Modes

The reactivity of "this compound" is largely dictated by the chloro and nitro substituents, which facilitate nucleophilic aromatic substitution and reduction, respectively. However, exploring less conventional reaction pathways could unlock novel chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling: The chlorine atom at the C4 position is a prime handle for SNAr reactions. While amination reactions on chloro-naphthyridines are known nih.gov, future work could explore a wider range of nucleophiles (O-, S-, P-based). Furthermore, adapting modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to this scaffold would be a significant advance. For example, 4,8-dibromo-1,5-naphthyridine (B11799114) has been successfully used in Suzuki cross-coupling reactions to synthesize novel materials. rsc.org Similar strategies could be applied to derivatives of this compound.

Reductive Cyclization: The nitro group at the C3 position offers a gateway to new heterocyclic systems. Reductive coupling of 4-chloro-3-nitrocoumarin (B1585357) with α-bromoacetophenone, followed by intramolecular cyclization, has been used to prepare pyrrolocoumarin rings. rsc.org A similar strategy could be envisioned where the reduction of the nitro group on the 1,7-naphthyridine ring is coupled with an intramolecular cyclization to build novel fused polycyclic systems.

Rearrangement Reactions: Certain substituted 2,7-naphthyridines are known to undergo Smiles rearrangements. nih.gov Investigating whether "this compound" or its derivatives can participate in similar or other novel rearrangements could lead to unexpected and synthetically valuable molecular architectures.

Advanced Spectroscopic Characterization of Transient Species

Understanding the short-lived intermediates and transition states in a reaction is fundamental to optimizing conditions and discovering new reactivity. The application of advanced spectroscopic techniques to study the transformations of 1,7-naphthyridines is a promising research area.

Solvatochromism and Tautomerism: Spectroscopic studies on hydroxy-substituted 1,6- and 1,7-naphthyridine esters have revealed the formation of zwitterionic species in hydrogen bond-donating solvents, indicating solvent-assisted proton transfer. nih.gov Similar studies on derivatives of this compound could provide insights into its behavior in different solvent environments and the potential for tautomeric equilibria, which could influence its reactivity.

Mass Spectrometry Fragmentation Analysis: The fragmentation patterns in mass spectrometry can reveal information about a molecule's structure and stability. For 2,7-naphthyridines, characteristic fragmentation pathways, including the loss of HCN and C₂H₂, have been identified. mdpi.com A detailed mass spectral analysis of "this compound" and its reaction products, perhaps using chemical ionization techniques to generate stable adducts, could help elucidate its structure and the mechanisms of its decomposition or transformation. mdpi.com

Time-Resolved Spectroscopy: To capture fleeting intermediates, techniques like pump-probe spectroscopy could be employed. For instance, studying the photochemical reduction of the nitro group or light-induced substitution reactions would require these advanced methods to observe the excited states and transient radicals or ionic species involved in the reaction pathway.

Integration of Machine Learning in Naphthyridine Discovery and Synthesis

Machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. Its integration into naphthyridine chemistry holds immense potential.

Predictive Synthesis: ML models can be trained on existing reaction data to predict the outcomes of new chemical reactions and propose synthetic pathways. nd.edu An ML algorithm trained on a large dataset of heterocycle syntheses could predict optimal conditions for synthesizing novel derivatives of "this compound" or even suggest entirely new synthetic routes. iinano.org

Retrosynthesis and Feasibility Analysis: Automated retrosynthesis pipelines can suggest potential starting materials for a target molecule. rsc.org ML frameworks could be used to design disconnection strategies for complex naphthyridine targets and evaluate the feasibility of the proposed reactions, guiding synthetic efforts more efficiently. nd.edursc.org

Property Prediction and Virtual Screening: By learning from the structures and properties of known compounds, ML can predict the physicochemical, electronic, or biological properties of virtual compounds. nd.edu This would allow for the in-silico screening of vast virtual libraries of "this compound" derivatives to identify candidates with desired characteristics for materials science or medicinal chemistry, prior to committing to their synthesis.

Investigation of Naphthyridine Systems in Materials Science

N-heterocyclic aromatic compounds are of great interest in materials science due to their unique electronic properties. The 1,7-naphthyridine framework is an underexplored component for advanced materials.

Organic Electronics: Aryl-substituted 1,5-naphthyridines have been synthesized and shown to be thermally robust materials that emit blue fluorescence. rsc.org Their estimated electron affinities and ionization potentials suggest suitability for use as electron-transport and hole-injecting materials in organic light-emitting diodes (OLEDs). rsc.org Future research should focus on synthesizing derivatives of "this compound" and evaluating their photophysical properties (absorption, emission), thermal stability, and charge transport characteristics. The electron-deficient nature of the core, enhanced by the chloro and nitro groups, could lead to materials with high electron affinity, making them excellent n-type organic semiconductors.

Molecular Switches: The potential for different electronic states and conformations in naphthyridine derivatives makes them candidates for molecular switches. Research could explore the synthesis of systems where, for example, the reduction/oxidation of the nitro group or substitution at the chloro position leads to a significant and reversible change in the molecule's optical or electronic properties, which could be triggered by light, electricity, or chemical stimuli.

Deeper Mechanistic Insights into Naphthyridine-Mediated Transformations

A profound understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient chemical processes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity. nih.gov Such studies could elucidate the mechanism of nucleophilic substitution on the 4-chloro-1,7-naphthyridine (B155622) ring, comparing its reactivity to other isomers and predicting the influence of the nitro group. Computational analysis of the electronic structure could also explain the observed regioselectivity in functionalization reactions.

Kinetic and Isotope Effect Studies: Experimental studies are needed to validate computational models. Performing kinetic analysis of key reactions, such as the substitution of the chlorine atom, can determine rate laws and activation parameters. The use of kinetic isotope effects (KIEs) can help to determine the rate-determining step and whether a particular bond is broken in that step, as has been used to distinguish between hydride transfer and hydrogen atom transfer mechanisms in other systems. rsc.org These experimental approaches would provide invaluable data for understanding and controlling the reactivity of "this compound".

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 4-Chloro-3-nitro-1,7-naphthyridine and related compounds has primarily centered on the compound's inherent reactivity as a versatile synthetic intermediate. The key finding is the strategic placement of the chloro and nitro substituents on the 1,7-naphthyridine (B1217170) core, which dictates its chemical behavior. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This activation is due to the electron-withdrawing effects of both the adjacent nitro group at the 3-position and the nitrogen atom at the 7-position within the bicyclic ring system. This electronic arrangement makes the C-4 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of diverse functional groups.

Methodological advancements in the broader field of naphthyridine chemistry have provided robust strategies for the synthesis of the core structure. While specific high-yield syntheses for this compound are not extensively detailed in readily available literature, established methods for constructing the 1,7-naphthyridine skeleton are applicable. These include various cyclization reactions that build one of the pyridine (B92270) rings onto a pre-existing one. Modern advancements also point towards the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other moieties to the naphthyridine scaffold, a technique that could be applied to derivatives of this compound after the initial nucleophilic substitution.

Reiteration of the Academic Significance of this compound and Naphthyridine Chemistry

The academic significance of this compound lies in its role as a foundational building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. The true value of this compound is realized in the derivatives it can generate. The broader family of naphthyridines, which are isomers of diazanaphthalene, is considered a "privileged scaffold" in drug discovery due to its prevalence in biologically active compounds. mdpi.com

Naphthyridine derivatives have demonstrated a vast spectrum of pharmacological activities. mdpi.com The ability to use this compound to synthesize libraries of novel 1,7-naphthyridine derivatives is therefore of high academic interest. For instance, the naturally occurring 1,7-naphthyridine alkaloid Bisleuconothine A has been shown to have antineoplastic properties by inhibiting the WNT signaling pathway. nih.gov This underscores the potential for other derivatives within this isomeric class to exhibit valuable biological effects. The wide array of activities reported for various naphthyridine isomers highlights the scaffold's importance and, by extension, the significance of versatile precursors like this compound.

| Naphthyridine Isomer | Reported Biological Activities | Reference |

|---|---|---|

| 1,8-Naphthyridine (B1210474) | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory, Antidepressant, Anthelmintic, Analgesic, Antioxidant, Antimalarial | nih.govresearchgate.nettandfonline.com |

| 1,5-Naphthyridine (B1222797) | Antiproliferative, Antibacterial, Antiviral, Anti-inflammatory | nih.gov |

| 1,7-Naphthyridine | Antineoplastic (e.g., Bisleuconothine A) | nih.gov |

| 1,6-Naphthyridine | Ligands for various biological receptors | mdpi.com |

| 2,7-Naphthyridine (B1199556) | Potential for non-linear optical (NLO) applications | rsc.org |

Outlook on the Continued Scholarly Impact of Research on this Class of Compounds

The scholarly impact of research on this compound and its derivatives is poised to grow, driven by the persistent demand for novel therapeutic agents and functional materials. The synthetic versatility of this compound makes it an ideal starting point for generating chemical libraries for high-throughput screening against various diseases. The global challenge of antimicrobial resistance, for example, necessitates a continuous search for new antibacterial and antifungal agents. mdpi.comnih.gov Given that the 1,8-naphthyridine core is central to quinolone antibiotics like Nalidixic acid, there is significant interest in exploring whether other isomers, such as 1,7-naphthyridine, can yield compounds that overcome existing resistance mechanisms. mdpi.commdpi.com